molecular formula C23H26N6O3 B2576522 (4-Morpholinophenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706015-22-6

(4-Morpholinophenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

カタログ番号: B2576522
CAS番号: 1706015-22-6
分子量: 434.5
InChIキー: DEBWNILDTOMQAM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-Morpholinophenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic chemical compound designed for research purposes. Its structure incorporates several pharmacologically relevant features, including a morpholinophenyl group, a piperidine moiety, and a 1,2,4-oxadiazole ring linked to a pyrazine unit. The morpholino and piperidine groups are commonly found in compounds that target the central nervous system . Furthermore, the 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, often utilized in the development of enzyme inhibitors and receptor ligands . The specific combination of these elements suggests potential for investigating interactions with various enzymatic or receptor targets in biochemical assays. Researchers may find this compound valuable for probing new biological pathways or as a synthetic intermediate. This product is intended for laboratory research by qualified professionals and is not for diagnostic or therapeutic use.

特性

IUPAC Name

(4-morpholin-4-ylphenyl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c30-23(18-3-5-19(6-4-18)28-10-12-31-13-11-28)29-9-1-2-17(16-29)14-21-26-22(27-32-21)20-15-24-7-8-25-20/h3-8,15,17H,1-2,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBWNILDTOMQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (4-Morpholinophenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone , with the molecular formula C23H26N6O3C_{23}H_{26}N_{6}O_{3} and molecular weight 434.5 g/mol, is a hybrid molecule that incorporates a morpholine moiety, a piperidine structure, and a 1,2,4-oxadiazole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Structural Overview

The structural composition of the compound can be summarized as follows:

Component Description
MorpholineA cyclic amine contributing to solubility and bioactivity.
PiperidineA nitrogen-containing heterocycle known for various pharmacological properties.
1,2,4-OxadiazoleA five-membered ring with significant biological activity against cancer and microbes.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit anticancer potential by targeting various enzymes involved in cancer cell proliferation. Specifically, studies have shown that derivatives of 1,3,4-oxadiazoles can inhibit key enzymes such as thymidylate synthase , histone deacetylase (HDAC) , and telomerase , which are crucial for tumor growth and survival .

In a recent review focusing on oxadiazole derivatives, it was highlighted that these compounds could act as effective inhibitors of cancer cell growth by disrupting critical biological pathways . The incorporation of pyrazinyl groups also enhances the selectivity and potency of these compounds against specific cancer types.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity due to the presence of both the piperidine and oxadiazole moieties. Research on related compounds has demonstrated that piperidine derivatives often exhibit antibacterial properties against a range of pathogens . For instance, studies have shown that modifications in the oxadiazole structure can lead to enhanced antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli.

Case Study 1: Anticancer Activity

A study evaluated a series of oxadiazole derivatives for their anticancer effects. The results showed that compounds similar to (4-Morpholinophenyl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone demonstrated significant inhibition of cancer cell lines through apoptosis induction mechanisms. The study utilized molecular docking techniques to predict binding affinities to target enzymes involved in cancer metabolism .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the synthesis and biological evaluation of piperidine-based oxadiazole derivatives. The results indicated that these compounds exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This suggests that the compound may have therapeutic potential in treating bacterial infections resistant to conventional treatments .

類似化合物との比較

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Synthesis Highlights Potential Bioactivity
Target Compound Morpholinophenyl, piperidine, oxadiazole-pyrazine Likely coupling reactions in DMF/piperidine Underexplored; inferred kinase or GPCR modulation
2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrazine Pyridine-oxadiazole, methoxy-piperidine, pyrazine Diazonium salt coupling Kinase inhibition (speculative)
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Trifluoromethylphenyl-piperazine, pyrazole Arylpiperazine-acid coupling CNS-targeted (e.g., serotonin receptors)
(4-Pentylcyclohexyl)-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)amine Cyclohexylamine, pyridinyl-oxadiazole Alkylamine-oxadiazole conjugation Antimicrobial or anti-inflammatory

Key Observations:

Morpholine vs. Pyridine/Piperazine: The morpholinophenyl group in the target compound may improve aqueous solubility compared to pyridine or piperazine analogues, which often exhibit lower polarity .

Piperidine vs. Piperazine : Piperidine’s single nitrogen atom may reduce off-target interactions compared to piperazine derivatives, which often show broader receptor affinity .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Core Template Assembly : Start with a 1,5-diarylpyrazole or pyrazoline core (common in bioactive heterocycles). For example, a 1,5-diarylpyrazole intermediate can be synthesized via condensation of substituted aldehydes with ketones under reflux conditions in ethanol .

Oxadiazole Formation : Introduce the 1,2,4-oxadiazole ring by reacting nitrile derivatives with hydroxylamine, followed by cyclization under acidic or thermal conditions .

Piperidine-Morpholine Coupling : Use nucleophilic substitution or amide-bond formation to attach the morpholinophenyl and piperidinyl groups. For instance, coupling morpholine derivatives with activated carbonyl intermediates (e.g., using EDCI/HOBt) .

Final Functionalization : Attach the pyrazine moiety via Suzuki-Miyaura cross-coupling or direct alkylation .

Key Considerations : Optimize reaction temperatures (e.g., 80–120°C for cyclization) and solvent systems (e.g., DMF for polar intermediates). Monitor progress via TLC or HPLC .

Basic: Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on heterocycles. For example, the morpholine oxygens deshield adjacent protons (δ ~3.5–4.0 ppm) .

X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry. Pyrazine and oxadiazole rings exhibit planar geometry, confirmed by bond-length analysis (e.g., C–N bonds ~1.32 Å) .

Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns. The oxadiazole ring often cleaves at the N–O bond under ESI+ conditions .

IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm1^{-1}) and morpholine C–O–C vibrations (~1100 cm1^{-1}) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

Variation of Substituents :

  • Morpholine Ring : Replace morpholine with piperazine or thiomorpholine to alter lipophilicity (logP) and hydrogen-bonding capacity .
  • Pyrazine : Substitute pyrazine with pyridine or triazine to modulate electron-withdrawing effects and π-π stacking interactions .

Biological Assays :

  • Screen against target enzymes (e.g., kinases, carbonic anhydrases) using fluorescence polarization or calorimetry .
  • Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., IC50_{50} values for structure optimization) .

Computational Docking : Use AutoDock or Schrödinger to predict binding poses. The oxadiazole moiety often anchors to hydrophobic pockets, while morpholine participates in H-bonding .

Advanced: How can contradictions in reported biological data be resolved?

Methodological Answer:

Standardize Assay Conditions :

  • Control pH (e.g., 7.4 for physiological relevance) and solvent (DMSO concentration ≤1% to avoid artifacts) .
  • Use isogenic cell lines to minimize genetic variability in cytotoxicity studies .

Purity Validation : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities .

Mechanistic Profiling :

  • Perform kinome-wide screening to identify off-target effects.
  • Validate target engagement using CRISPR knockouts or siRNA silencing .

Advanced: What in silico approaches predict pharmacokinetic properties?

Methodological Answer:

ADMET Prediction :

  • Use SwissADME or QikProp to estimate solubility (LogS), blood-brain barrier permeability (BBB score), and CYP450 inhibition .
  • The morpholine group enhances solubility but may reduce BBB penetration due to polarity .

Metabolic Stability :

  • Simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation of piperidine) using MetaSite .

Toxicity Profiling :

  • Apply Derek Nexus to assess mutagenicity (Ames test alerts) or hepatotoxicity (mitochondrial dysfunction) .

Basic: What are the key challenges in scaling up synthesis?

Methodological Answer:

Low-Yielding Steps :

  • Oxadiazole cyclization often has poor yields (<50%). Optimize using microwave-assisted synthesis (e.g., 150°C, 30 min) .

Purification :

  • Use preparative HPLC with trifluoroacetic acid modifier to resolve polar byproducts .

Stability :

  • Protect light-sensitive intermediates (e.g., nitro groups) with amber glassware .

Advanced: How to design analogs for improved metabolic stability?

Methodological Answer:

Bioisosteric Replacement :

  • Replace pyrazine with 1,2,4-triazine to reduce CYP2D6-mediated oxidation .

Prodrug Strategies :

  • Esterify labile hydroxyl groups (e.g., morpholine-O-acetate) for sustained release .

Deuterium Incorporation :

  • Substitute metabolically vulnerable C–H bonds with C–D bonds (e.g., piperidine C-3 position) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。